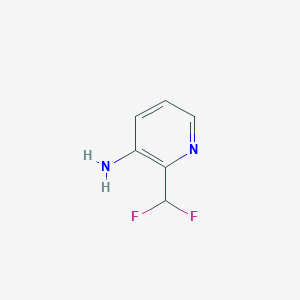

2-(Difluoromethyl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSPSQKFSBPWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Difluoromethyl Pyridin 3 Amine

Reactivity of the Amino Group (Pyridin-3-amine Moiety)

The primary amino group at the 3-position of the pyridine (B92270) ring is a key site of nucleophilic reactivity, enabling a variety of chemical transformations.

Nucleophilic Reactivity in Condensation and Coupling Reactions

The amino group of 2-(Difluoromethyl)pyridin-3-amine readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines. This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate before dehydration. A notable application of this reactivity is in the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. nih.govwikipedia.org While specific examples with this compound are not extensively documented, its structural similarity to other 3-aminopyridines suggests its utility in forming tetrahydro-β-carboline structures, which are prevalent in natural products and pharmacologically active compounds.

Furthermore, the amino group is an excellent nucleophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. In this context, this compound can act as the amine component, coupling with various aryl or heteroaryl halides to generate more complex molecular architectures.

| Reaction Type | Reactants | Product Type |

| Condensation | Aldehyde/Ketone | Imine |

| Pictet-Spengler | β-Arylethylaldehyde | Tetrahydro-β-carboline |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | N-Aryl-2-(difluoromethyl)pyridin-3-amine |

Amidation and Ureation Reactions

The nucleophilic character of the amino group in this compound allows for straightforward acylation to form amides. This can be achieved by reacting the amine with acyl chlorides or carboxylic acids in the presence of a coupling agent. A variety of amide coupling reagents can be employed to facilitate this transformation, leading to the formation of a stable amide linkage.

Similarly, the amino group can react with isocyanates or phosgene (B1210022) derivatives to form urea (B33335) derivatives. commonorganicchemistry.com The reaction with an isocyanate is typically a direct addition, while reactions with phosgene or its substitutes, like triphosgene (B27547) or carbonyldiimidazole, proceed through an isocyanate intermediate formed in situ. These reactions are fundamental in the synthesis of a wide array of compounds with diverse biological activities. For instance, the nitration of N,N'-di-(3-pyridyl)-urea, formed from 3-aminopyridine, is a key step in the synthesis of 2-nitro-3-aminopyridine. google.comgoogle.com

| Reagent | Product Type |

| Acyl Chloride | Amide |

| Carboxylic Acid + Coupling Agent | Amide |

| Isocyanate | Urea |

| Phosgene/Triphosgene | Symmetric or Unsymmetric Urea |

Reactivity of the Difluoromethyl Group

The difluoromethyl group (-CHF₂) significantly influences the electronic properties of the pyridine ring and possesses its own distinct reactivity.

Stability and Potential for Further Functionalization

The difluoromethyl group is generally stable under a variety of reaction conditions. However, the acidic nature of the hydrogen atom on the difluoromethyl group allows for its deprotonation with a strong base, such as a lithiated base, to form a difluoromethyl carbanion. This carbanion can then be trapped by various electrophiles, enabling the further functionalization of the difluoromethyl moiety. This approach has been demonstrated for 3-(difluoromethyl)pyridine (B1298654) and is a viable pathway for introducing additional chemical diversity. uni-muenster.de

Participation in Carbene-Mediated Reactions

While the difluoromethyl group itself is not a direct source of difluorocarbene (:CF₂), its presence on the pyridine ring can influence reactions involving difluorocarbene generated from other sources. Difluorocarbene is a reactive intermediate that can undergo various transformations, including insertion into C-H bonds and cycloadditions. The interaction of externally generated difluorocarbene with the functionalities of this compound could lead to complex transformations, although specific examples are not well-documented in the literature.

Reactivity of the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system, and its reactivity is modulated by the electronic effects of the amino and difluoromethyl substituents.

In electrophilic aromatic substitution (EAS) reactions, the amino group at the 3-position is a strongly activating, ortho-, para-directing group. Conversely, the difluoromethyl group at the 2-position is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. youtube.commasterorganicchemistry.com The interplay of these two opposing effects determines the regioselectivity of electrophilic attack. The activating effect of the amino group is generally dominant, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 4). However, with the 2-position already substituted, electrophilic attack is most likely to occur at the 4- and 6-positions.

For nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. beilstein-journals.orgnih.govyoutube.comacs.orgyoutube.com The presence of the electron-withdrawing difluoromethyl group at the 2-position would further activate the ring towards nucleophilic attack, especially at the 4- and 6-positions. If a good leaving group is present at one of these positions, it can be readily displaced by a nucleophile.

| Reaction Type | Predicted Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | 4- and 6-positions | The activating, ortho-, para-directing amino group at C3 is the dominant directing group. |

| Nucleophilic Aromatic Substitution | 4- and 6-positions | The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group at C2 activate these positions for nucleophilic attack. |

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the this compound ring in substitution reactions is governed by the competing and cooperating electronic effects of its substituents and the inherent electron-deficient nature of the pyridine nitrogen. The 3-amino group is a powerful activating substituent that donates electron density via resonance, directing incoming electrophiles to its ortho (C4) and para (C6) positions. libretexts.org Conversely, the 2-difluoromethyl group exerts a strong electron-withdrawing inductive effect, deactivating the ring but also directing incoming electrophiles to positions meta to it (C4 and C6).

For Electrophilic Aromatic Substitution (EAS) , the directing effects of both the amino and difluoromethyl groups are synergistic, strongly favoring substitution at the C4 and C6 positions. The C5 position, being meta to the activating amino group and ortho to the deactivating difluoromethyl group, is the most deactivated site. While the activating influence of the amino group generally overcomes the deactivation by the difluoromethyl group and the pyridine ring, making reactions like halogenation or nitration plausible, the choice between C4 and C6 is more nuanced. The C4 position is electronically favored due to the strong ortho activation by the amine, but the C6 position is less sterically hindered. The ultimate regiochemical outcome would likely depend on the specific electrophile and reaction conditions used.

For Nucleophilic Aromatic Substitution (SNAr) , the reaction requires a good leaving group (such as a halide) and is accelerated by electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comchemistrysteps.comlibretexts.org In a hypothetical halo-substituted this compound, the difluoromethyl group at C2 would strongly activate the C5 position (para to it) for nucleophilic attack. Therefore, a derivative with a leaving group at C5 would be the most reactive substrate for SNAr.

Studies on related systems, such as 3-substituted 2,6-dichloropyridines, show that an electron-withdrawing trifluoromethyl group at the C3 position directs nucleophilic substitution preferentially to the C6 position over the C2 position. researchgate.net This suggests that steric and electronic factors around the substituents play a crucial role in determining regioselectivity in SNAr reactions. researchgate.net

Predicted Regioselectivity in Aromatic Substitution

| Reaction Type | Most Favored Position(s) | Governing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C4 and C6 | Synergistic directing effects of the activating -NH₂ group (ortho, para-director) and deactivating -CHF₂ group (meta-director). |

| Nucleophilic Aromatic Substitution (SNAr) | C5 (assuming a leaving group is present) | Strong activation from the para-positioned electron-withdrawing -CHF₂ group. |

Cross-Coupling Reactions at Other Positions (e.g., Suzuki-Miyaura, C-N cross-coupling)

The functionalization of this compound at its remaining ring positions (C4, C5, or C6) via cross-coupling reactions is a viable strategy for generating molecular diversity. This approach first requires the regioselective installation of a leaving group, typically a bromine or iodine atom, at the desired position through electrophilic halogenation as discussed previously.

Suzuki-Miyaura Cross-Coupling reactions are a powerful tool for forming carbon-carbon bonds. Research has shown that heteroaryl halides bearing primary amine groups can be effective substrates in Suzuki couplings with various arylboronic acids without the need for protecting the amine functionality. acs.org The reaction is typically performed using a palladium catalyst, such as Pd(PPh₃)₄ or systems derived from Pd(OAc)₂, often in the presence of a base like K₃PO₄ or Na₂CO₃. acs.orgresearchgate.net The tolerance of the free amine makes this a highly efficient method for synthesizing aryl-substituted aminopyridines. acs.org

C-N Cross-Coupling reactions, particularly the Buchwald-Hartwig amination, enable the formation of new carbon-nitrogen bonds. The coupling of primary and secondary amines with halo-aminopyridines has been successfully demonstrated. nih.govresearchgate.netrsc.org However, the presence of the basic pyridine nitrogen and the free amino group can present challenges, potentially leading to catalyst inhibition. nih.gov To overcome this, specialized ligand systems are often employed. Catalysts derived from bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos have proven to be exceptionally effective for the C-N coupling of unprotected 3-halo-2-aminopyridines with a wide range of amines. nih.govresearchgate.net

Typical Conditions for Cross-Coupling on Aminopyridine Scaffolds

| Coupling Type | Typical Catalyst/Ligand | Typical Base | Common Solvents | Key Considerations |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | K₃PO₄, K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene, DMF | Unprotected amine is often tolerated. acs.org |

| C-N (Buchwald-Hartwig) | Pd₂(dba)₃ or Precatalysts with RuPhos, BrettPhos | LiHMDS, NaOtBu, K₂CO₃ | Toluene, Dioxane, THF | Ligand choice is critical to avoid catalyst inhibition by the aminopyridine substrate. nih.govresearchgate.net |

Functionalization and Derivatization via C-H Activation

Direct C-H activation offers a more atom-economical approach to derivatization, avoiding the need for pre-functionalized halogenated substrates. However, the functionalization of pyridine rings via C-H activation is challenging due to the ring's inherent electron deficiency and the strong coordinating ability of the nitrogen atom, which can sequester the metal catalyst. rsc.orgresearchgate.net

Despite these challenges, various strategies have been developed. The electronic properties of this compound suggest that the C-H bonds at positions C4 and C6 are the most electron-rich due to the influence of the amino group. These positions are therefore the most likely sites for direct functionalization reactions that proceed through an electrophilic-type pathway, such as palladium-catalyzed C-H arylation.

Alternatively, the amino group itself can be utilized as an internal directing group to guide a transition metal catalyst to a specific C-H bond. Rhodium(III)-catalyzed C-H activation, for example, has been used with 2-aminopyridine (B139424) substrates, where the amine directs functionalization to the C3 position. acs.orgnih.gov In the case of this compound, the 3-amino group could potentially direct a catalyst to the C4 position. Late-stage functionalization studies on complex pyridines have shown that the regioselectivity of C-H activation is highly dependent on the steric and electronic properties of all substituents on the ring, often resulting in a competition between multiple viable C-H bonds. nih.govacs.org

Potential C-H Activation Strategies and Regioselectivity

| Methodology | Predicted Target Position(s) | Mechanism/Rationale |

|---|---|---|

| Electrophilic-Type C-H Arylation (e.g., Pd-catalyzed) | C4, C6 | Targets the most electron-rich C-H bonds activated by the -NH₂ group. |

| Directed C-H Activation (e.g., Rh-catalyzed) | C4 | The 3-amino group acts as an internal directing group, favoring the adjacent C4 position. acs.orgnih.gov |

| Minisci-Type Radical Reaction | C4, C6 | Addition of carbon-centered radicals to the electron-deficient pyridine ring, typically favoring positions ortho/para to the nitrogen. nih.gov |

Synthesis and Applications of Advanced Derivatives Incorporating the 2 Difluoromethyl Pyridin 3 Amine Core

Integration into Complex Heterocyclic Systems

The reactivity of the amino and pyridine (B92270) functionalities in 2-(difluoromethyl)pyridin-3-amine allows for its incorporation into a variety of fused and substituted heterocyclic structures.

Pyrido[2,3-d]pyrimidines and Fused Heterocycles

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic interest, can be achieved through various synthetic routes. mdpi.com One common strategy involves the condensation of a substituted pyrimidine (B1678525) with a suitable partner. While direct reactions involving this compound for this specific fusion are not extensively detailed in the provided results, the general synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of aminopyridines with pyrimidine precursors. capes.gov.brresearchgate.netnih.gov For instance, the reaction of 2,6-diaminopyrimidin-4-one with butynones provides a facile method for creating the pyrido[2,3-d]pyrimidine (B1209978) core. capes.gov.br This suggests that this compound could potentially be utilized in similar cyclization reactions to generate novel pyrido[2,3-d]pyrimidine derivatives with a difluoromethyl substituent. The development of new synthetic protocols, including multicomponent reactions and the use of various catalysts, has expanded the accessibility of these fused heterocyclic systems. mdpi.comresearchgate.netnih.gov

The construction of other fused heterocycles is also a significant area of research. For example, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives has been reported, showcasing the versatility of pyridine-based starting materials in creating complex polycyclic systems. researchgate.net

Imidazolyl, Pyrazolyl, Oxa/thiadiazolyl, and Urea (B33335) Derivatives

The amino group of this compound is a key functional handle for the synthesis of various heterocyclic and acyclic derivatives.

Imidazolyl Derivatives: Imidazole-containing compounds can be synthesized through various methods, including the van Leusen imidazole (B134444) synthesis, which involves the reaction of an aldehyde, an amine, and a tosylmethyl isocyanide (TosMIC) reagent. mdpi.com The amino group of this compound could serve as the amine component in such reactions to generate imidazolyl-substituted pyridines. General synthetic strategies for imidazolyl derivatives often involve multicomponent reactions, highlighting the efficiency of these approaches. mdpi.comresearchgate.net

Pyrazolyl Derivatives: Pyrazoles are commonly synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Alternatively, [3+2] cycloaddition reactions of hydrazonoyl bromides provide an efficient route to difluoromethyl-substituted pyrazoles. acs.org While direct synthesis from this compound is not explicitly described, its structural motifs are found in various pyrazole-containing molecules with biological activity. nih.govresearchgate.net

Oxa/thiadiazolyl Derivatives: The synthesis of oxadiazole and thiadiazole derivatives often involves the cyclization of hydrazide or thiohydrazide precursors. semanticscholar.orgnih.govnih.gov The amino group of this compound could be transformed into a hydrazine or a related intermediate, which could then be used to construct these five-membered heterocyclic rings.

Urea Derivatives: Urea derivatives are readily synthesized by the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. organic-chemistry.orgnih.govgoogle.com The reaction of this compound with an appropriate isocyanate would yield the corresponding urea derivative. Catalyst- and solvent-free methods for urea synthesis from amines and carbon dioxide are also being developed, offering a greener alternative. rsc.org

Role as a Key Intermediate (Building Block) in Target-Oriented Organic Synthesis

The unique combination of a pyridine ring, an amino group, and a difluoromethyl substituent makes this compound a valuable building block for the synthesis of complex molecules with desired properties. rsc.orgrsc.org

Design and Synthesis of Combinatorial Libraries

The amenability of this compound to a variety of chemical transformations makes it an ideal scaffold for the construction of combinatorial libraries. The amino group can be readily acylated, alkylated, or used in cyclization reactions to introduce a wide range of substituents and create a library of structurally diverse compounds. This approach is crucial in drug discovery for the rapid identification of lead compounds with desired biological activities. The principles of combinatorial synthesis, such as using versatile building blocks and efficient reactions, are well-established for creating libraries of heterocyclic compounds. capes.gov.br

Construction of Structurally Diverse Molecular Scaffolds

The pyridine core of this compound provides a rigid framework upon which diverse molecular architectures can be built. The difluoromethyl group can influence the electronic properties and metabolic stability of the final molecules. By strategically modifying the amino group and the pyridine ring, a wide array of molecular scaffolds can be accessed. This includes the synthesis of fused ring systems and the introduction of various functional groups to modulate the biological activity and physicochemical properties of the target compounds. mdpi.comnih.govnih.gov The development of novel synthetic methodologies continues to expand the range of accessible molecular scaffolds from simple heterocyclic precursors. nih.gov

Development of Specialized Reagents and Ligands

While the primary focus of the provided information is on the use of this compound as a building block, the structural features of this compound suggest its potential for development into specialized reagents and ligands. The pyridine nitrogen and the amino group can act as coordination sites for metal ions, making it a potential ligand for catalysis or materials science applications. Furthermore, the difluoromethyl group can be a valuable functional group in the design of specific reagents. For example, difluoromethyl 2-pyridyl sulfone has been developed as a gem-difluoroolefination reagent. cas.cn This highlights the potential for developing novel reagents based on the 2-(difluoromethyl)pyridine (B40438) scaffold.

Ligands for Coordination Chemistry and Metal Complexation

The pyridine nitrogen atom and the adjacent amino group in this compound theoretically provide a bidentate chelation site for metal ions. The electronic properties of the pyridine ring, influenced by the difluoromethyl group, would in turn affect the stability and reactivity of the resulting metal complexes. The study of such complexes is fundamental to understanding their potential applications in areas ranging from catalysis to materials science and bioinorganic chemistry.

Despite the potential for this compound to act as a ligand, there is no available literature that describes the synthesis, characterization, or application of its metal complexes. Research in coordination chemistry is extensive, with numerous examples of transition metal complexes involving substituted pyridine ligands. These studies often detail the synthesis of the complexes, their structural characterization via techniques like X-ray crystallography, and an investigation of their electronic and magnetic properties. However, no such data has been published for derivatives of this compound.

Consequently, information regarding the coordination modes, the types of metals complexed, or the properties of any such coordination compounds is not available.

Spectroscopic Characterization Methodologies for 2 Difluoromethyl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(Difluoromethyl)pyridin-3-amine and its derivatives, providing insights into the proton, carbon, and fluorine environments within the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is utilized to identify the chemical environment of protons in a molecule. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the pyridine (B92270) ring and the proton of the difluoromethyl group. The chemical shifts (δ) of the pyridine ring protons are typically observed in the aromatic region, and their splitting patterns provide information about their coupling with adjacent protons. A key feature is the signal for the proton of the -CHF₂ group, which typically appears as a triplet due to coupling with the two fluorine atoms. For instance, in a derivative like 2-((difluoromethyl)thio)pyridine, the proton of the difluoromethyl group appears as a triplet at approximately 7.70 ppm with a coupling constant (J) of 56.3 Hz. rsc.org The protons on the pyridine ring of this derivative show signals at 8.49 ppm (doublet), 7.62–7.56 ppm (multiplet), 7.26 ppm (doublet), and 7.16–7.13 ppm (multiplet). rsc.org

Table 1: Representative ¹H NMR Data for 2-(Difluoromethyl)pyridine (B40438) Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-((difluoromethyl)thio)pyridine | CDCl₃ | 8.49 (d, J = 4.7 Hz, 1H), 7.70 (t, J = 56.3 Hz, 1H), 7.62–7.56 (m, 1H), 7.26 (d, J = 7.9 Hz, 1H), 7.16–7.13 (m, 1H) rsc.org |

| 2-(difluoro(4-methoxyphenyl)methyl)pyridine | CDCl₃ | 8.67 (d, J = 4.4 Hz, 1H), 7.81 (t, J = 7.7 Hz, 1H), 7.72 (d, J = 7.9 Hz, 1H), 7.52 (d, J = 8.6 Hz, 2H), 7.34 (m, 1H), 6.96 (d, J = 8.6 Hz, 2H), 3.83 (s, 3H) rsc.org |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound and its derivatives, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the pyridine ring and the difluoromethyl group. The carbon of the -CHF₂ group is particularly informative, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). For example, in 2-(difluoro(4-methoxyphenyl)methyl)pyridine, the difluoromethyl carbon appears as a triplet at 118.7 ppm with a large coupling constant of 242.4 Hz. rsc.org The carbons of the pyridine ring and any substituents will also show characteristic chemical shifts and may exhibit smaller C-F couplings.

Table 2: Representative ¹³C NMR Data for 2-(Difluoromethyl)pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-(difluoro(4-methoxyphenyl)methyl)pyridine | CDCl₃ | 161.3, 150.7 (t, J = 32.3), 143.3, 142.9 (t, J = 4.0), 140.0, 134.6, 133.9, 131.8, 131.3, 127.6 (t, J = 7.0), 125.6, 118.7 (t, J = 242.4), 114.1, 55.5 rsc.org |

| (Difluoromethyl)(3-nitrobenzyl)sulfane | CDCl₃ | 148.39, 138.99, 134.92, 129.74, 123.76, 122.65, 119.73 (t, J = 274.3), 30.60 (t, J = 4.0) rsc.org |

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing organofluorine compounds. The chemical shift of the fluorine atoms in the difluoromethyl group is a key diagnostic feature. In ¹⁹F NMR spectra of 2-(difluoromethyl)pyridine derivatives, the two fluorine atoms of the -CHF₂ group are typically observed as a doublet due to coupling with the adjacent proton (²JFH). For instance, in 2-((difluoromethyl)thio)pyridine, the ¹⁹F NMR spectrum shows a doublet at -96.26 ppm with a coupling constant of 56.3 Hz. rsc.org The large chemical shift range of ¹⁹F NMR makes it particularly useful for detecting subtle changes in the electronic environment of the fluorine atoms. nih.gov

Table 3: Representative ¹⁹F NMR Data for 2-(Difluoromethyl)pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 2-((difluoromethyl)thio)pyridine | CDCl₃ | -96.26 (d, J = 56.3) rsc.org |

| 2-(difluoro(4-methoxyphenyl)methyl)pyridine | CDCl₃ | -93.65 (s) rsc.org |

| (Difluoromethyl)(3-nitrobenzyl)sulfane | CDCl₃ | -93.69 (d, J = 55.8) rsc.org |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Multi-dimensional NMR techniques are powerful tools for unambiguously confirming the structure of complex molecules by revealing correlations between different nuclei. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is crucial for assigning protons in the pyridine ring and confirming the connectivity between the difluoromethyl proton and any adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and directly attached carbons. sdsu.edu This is invaluable for assigning the carbon signals of the pyridine ring and confirming the C-H bond of the difluoromethyl group.

The combined use of these 1D and 2D NMR techniques provides a comprehensive and unambiguous structural characterization of this compound and its derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netresearchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring and the difluoromethyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretching vibrations of the difluoromethyl group.

In related pyridine derivatives, the N-H stretching vibrations of an amino group typically appear as two distinct peaks around 3500 cm⁻¹. researchgate.net The C-F stretching vibrations are generally observed in the region of 1100-1300 cm⁻¹. For example, the IR spectrum of (difluoromethyl)(3-nitrobenzyl)sulfane shows absorptions at 3440, 3092, and 2935 cm⁻¹ which can be attributed to various C-H and N-H stretches, and a band at 1352 cm⁻¹ corresponding to the nitro group. rsc.org

Table 4: Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Difluoromethyl C-H | Stretching | 2900-3000 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400-1600 |

| Difluoromethyl (C-F) | Stretching | 1100-1300 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₆H₆F₂N₂), the expected exact mass can be calculated. In the analysis of its derivatives, the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. For instance, the HRMS (ESI) of 2-(difluoro(4-methoxyphenyl)methyl)pyridine showed a [M+H]⁺ peak at m/z 286.1035, which is consistent with the calculated mass of 286.1038 for C₁₇H₁₃F₂NO. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with a high degree of confidence. For this compound, HRMS can differentiate it from other compounds with the same nominal mass but different elemental formulas.

In a hypothetical HRMS analysis of this compound (C₆H₆F₂N₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed mass. The high resolution of the instrument allows for mass measurements with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's identity.

Fragmentation patterns observed in HRMS/MS experiments can further confirm the structure. For instance, the fragmentation of related fluorinated pyridine derivatives often involves characteristic losses of the difluoromethyl or amino groups. nih.gov The study of prazoles, which also contain pyridine rings, has shown that fragmentation frequently occurs near the substituent groups, providing valuable structural information. mdpi.com

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [C₆H₆F₂N₂ + H]⁺ | 145.0577 | 145.0575 | -1.4 |

| [C₆H₆F₂N₂ + Na]⁺ | 167.0396 | 167.0394 | -1.2 |

This table presents hypothetical data for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for separating components of a mixture and identifying them based on their mass-to-charge ratio. This is particularly useful for assessing the purity of this compound and for analyzing complex reaction mixtures containing its derivatives.

The chromatographic separation, typically using a reversed-phase column, allows for the resolution of the target compound from starting materials, byproducts, and degradation products. nih.govnih.gov The mass spectrometer then provides mass information for each eluting peak, enabling their identification.

For aminopyridines, which are hydrophilic, specialized LC methods may be required to achieve good peak shape and retention. helixchrom.com The choice of mobile phase and column chemistry is critical for the successful analysis of these compounds. nih.gov In the analysis of complex biological or environmental samples, LC-MS/MS can be employed for enhanced selectivity and sensitivity, allowing for the detection of trace levels of the target analyte. youtube.comfujifilm.com

Table 2: Illustrative LC-MS Parameters for Analysis of a Substituted Pyridinamine

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 100-500 |

This table provides typical parameters and does not represent a specific analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Excitation Energy Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring. The positions and intensities of these bands are influenced by the electronic effects of the difluoromethyl and amino substituents. The amino group, being an electron-donating group, is likely to cause a red-shift (shift to longer wavelength) of the absorption bands compared to unsubstituted pyridine. acs.org Conversely, the electron-withdrawing difluoromethyl group may induce a blue-shift (shift to shorter wavelength).

Studies on substituted pyridine 1-oxides and styrylpyridines have shown that the position and nature of substituents significantly affect the UV-Vis absorption spectra. acs.orgnih.gov For instance, the spectrum of 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm. sielc.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic transitions and UV-Vis spectra of such molecules. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for Substituted Pyridines

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| Pyridine | ~251 | ~195 | Hexane |

| 3-Aminopyridine | ~287 | ~230 | Ethanol |

| 1-pyridin-3-yl-ethylamine | 258 | 204 | Not Specified |

| This compound (Predicted) | ~290-300 | ~235-245 | Protic Solvent |

This table includes literature values for related compounds and predicted values for the title compound.

Theoretical and Computational Chemistry Studies of 2 Difluoromethyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT methods calculate the total energy of a system based on its electron density, which allows for the prediction of a wide range of molecular properties. For fluorinated pyridines, DFT is used to understand how the introduction of fluorine atoms alters the geometry and electronic landscape of the pyridine (B92270) ring. rsc.org

Optimized Geometries and Conformational Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For a molecule like 2-(difluoromethyl)pyridin-3-amine, this involves determining the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state.

Conformational analysis is particularly important for the difluoromethyl (-CHF2) group, as its rotation around the C-C bond connecting it to the pyridine ring can lead to different conformers with varying energies. Although specific data for this compound is scarce, studies on related molecules like 2-(fluoromethyl)pyridine (B67307) have been performed to determine conformational preferences. nih.gov DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can accurately predict these geometries. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Fluorinated Pyridine Analogs (Calculated) (Note: This data is for analogous compounds and is intended to be illustrative of typical values.)

| Parameter | Pyridine (Reference) | 2-Fluoropyridine (B1216828) | 3-Fluoropyridine |

|---|---|---|---|

| C2-N Bond Length (Å) | 1.338 | 1.325 | 1.336 |

| C3-C4 Bond Length (Å) | 1.394 | 1.389 | 1.391 |

| C-F Bond Length (Å) | N/A | 1.353 | 1.355 |

| C2-N-C6 Angle (°) | 116.9 | 118.5 | 117.0 |

| C2-C3-C4 Angle (°) | 118.5 | 118.9 | 119.8 |

Data derived from principles discussed in reference researchgate.net.

The introduction of fluorine-containing substituents is known to cause subtle but significant changes in the pyridine ring's geometry. For instance, halogen substitution at the C2 position in 2-halopyridines typically leads to a shortening of the adjacent C-N bond. researchgate.net

Frontier Molecular Orbitals (FMOs) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. tandfonline.com A smaller gap generally implies higher reactivity. researchgate.net

For substituted pyridines, the energies and distributions of these orbitals are heavily influenced by the nature and position of the substituents. Electron-withdrawing groups, such as difluoromethyl, are expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals indicates the most likely sites for electrophilic and nucleophilic attack. In many pyridine derivatives, the HOMO is often distributed over the pyridine ring and electron-donating groups, while the LUMO is localized on the ring and any electron-withdrawing substituents.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Representative Pyridine Derivatives (eV) (Note: This data is for analogous compounds and is illustrative. Calculation methods can vary.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

|---|---|---|---|

| Pyridine | -6.78 | -0.45 | 6.33 |

| 4-(dimethylamino)pyridinium chloride | -5.31 | -2.57 | 2.74 |

| 1-bromo-4-(dimethylamino) pyridinium (B92312) bromide | -5.13 | -3.91 | 1.22 |

Data derived from principles and values presented in reference tandfonline.com.

Studies on various fluorinated pyridines demonstrate that fluorination significantly impacts the electronic structure. For example, among a series of 2-fluoropyridine derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, suggesting higher reactivity. researchgate.net

Electrostatic Potential (MEP) and Atomic Charges

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen or oxygen.

Blue regions indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms or electron-deficient centers.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the pyridine nitrogen atom, making it a primary site for protonation and electrophilic attack. The amino group (-NH2) would also influence the map, contributing to the electron density of the ring. Conversely, the electron-withdrawing difluoromethyl group (-CHF2) would create a more positive potential on the adjacent carbon atom. Analysis of MEP maps for various substituted pyridines confirms these general trends. rsc.orgresearchgate.net

Vibrational Spectroscopy Simulations (FTIR, Raman)

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying molecules and understanding their structural features. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated that can be compared with experimental results. nih.govnih.gov This comparison helps in assigning the observed spectral bands to specific molecular motions (e.g., stretching, bending, and torsional modes).

For a molecule like this compound, key vibrational modes would include:

Pyridine ring stretching and bending vibrations.

C-N stretching vibrations.

N-H stretching and bending vibrations of the amino group.

C-F stretching and bending vibrations of the difluoromethyl group.

C-H stretching and bending modes.

Computational studies on fluorinated pyridines have shown excellent agreement between calculated and experimental spectra, allowing for precise vibrational assignments. rsc.orgresearchgate.net The position of the C-F stretching frequencies, for instance, is influenced by the electronic environment of the pyridine ring. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy barrier of the reaction, which governs the reaction rate.

Regioselectivity Rationalization (Steric and Electronic Effects)

Many reactions involving substituted pyridines can yield multiple products, and understanding the regioselectivity (i.e., why one positional isomer is favored over another) is a key challenge. DFT calculations can rationalize and predict this selectivity by comparing the activation energies of the different possible reaction pathways.

For this compound, a key reaction would be electrophilic aromatic substitution. The position of the incoming electrophile would be directed by the combined electronic effects of the amino group (activating, ortho- and para-directing) and the difluoromethyl group (deactivating, meta-directing), as well as by steric hindrance. DFT calculations can model the transition states for attack at each possible position on the ring. The pathway with the lowest activation energy will be the favored one.

For example, in reactions of related systems, the regioselectivity is often explained by a combination of:

Electronic Effects : The stability of the intermediate (e.g., a sigma complex) formed during the reaction. Electron-donating groups stabilize positively charged intermediates, while electron-withdrawing groups destabilize them.

Steric Effects : The spatial arrangement of the substituents can hinder the approach of a reactant to a particular site, raising the energy of the corresponding transition state.

While specific mechanistic studies on this compound are not readily found, DFT has been successfully used to provide mechanistic insights and explain regioselectivity in a wide array of reactions involving other complex organic molecules. acs.org

Catalytic Effects in Synthetic Transformations

The role of pyridine derivatives in catalysis is well-established, where they can function as ligands for transition metals or as organocatalysts themselves. The electronic properties of the pyridine ring, influenced by its substituents, are critical to its catalytic efficacy. For this compound, the electron-withdrawing difluoromethyl group (-CHF2) and the electron-donating amine group (-NH2) create a unique electronic profile that can modulate its catalytic potential.

In transition metal catalysis, particularly with palladium, pyridine-based ligands are fundamental. The nitrogen atom's lone pair of electrons can coordinate with the metal center, influencing the catalyst's activity and selectivity. Studies on palladium(II) complexes with various substituted pyridine ligands have shown that both the electronic and steric nature of the substituents impact the efficiency of cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov For instance, an increase in the basicity of the pyridine ligand can enhance the reaction yield, although steric hindrance from substituents near the nitrogen atom can have a counteracting effect. nih.gov The difluoromethyl group in this compound would decrease the basicity of the pyridine nitrogen, potentially affecting the rate of oxidative addition and reductive elimination steps in a catalytic cycle. acs.org

Substituted pyridines can also act as bases in catalytic processes. For example, 2-chloropyridine (B119429) has been employed as a base in ruthenium-catalyzed cycloisomerization reactions for the synthesis of other pyridine derivatives. organic-chemistry.orgacs.org The specific basicity of this compound would determine its suitability for such applications.

The table below summarizes the roles of pyridine derivatives in catalytic transformations, which can be considered analogous to the potential applications of this compound.

| Catalyst/Ligand Type | Catalytic Reaction | Role of Pyridine Derivative | Reference |

| Palladium(II) Complexes | Suzuki–Miyaura Coupling | Ligand for Pd(II) precatalyst | nih.gov |

| Palladium(II) Complexes | Heck Coupling | Ligand for Pd(II) precatalyst | nih.gov |

| Palladium(0) with Phosphine Ligands | C-N Bond Formation (Amination) | Ligand for Pd(0) catalyst | acs.org |

| Ruthenium Complex | Cycloisomerization | Base (e.g., 2-chloropyridine) | organic-chemistry.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing detailed insights into the stability of ligand-protein complexes and their interaction dynamics. While no MD simulations have been published specifically for this compound, studies on analogous aminopyridine derivatives highlight the utility of this technique.

MD simulations are frequently used to assess the binding stability of a potential drug molecule within the active site of its biological target. For example, in a study of novel 4-aminopyridine (B3432731) semicarbazones as potential agents for Alzheimer's disease, MD simulations were used to calculate the binding free energies of the compounds in the active site of acetylcholinesterase. nih.gov This helps to confirm the binding modes predicted by molecular docking and provides a more accurate representation of the interactions in a dynamic, solvated environment. nih.gov

In another study, a 200-nanosecond MD simulation was performed on a complex aminopyridine-based inhibitor of MAP kinase-interacting kinase 2 (MNK2). acs.org The simulation was used to analyze the stability of the inhibitor's interactions, particularly with a cysteine residue (Cys225) in the active site. The results showed that this residue plays a dual role in stabilizing the ligand through direct interactions and by modulating the hydrogen bond network with neighboring residues. acs.org Such simulations can reveal key residues and interactions that are crucial for a ligand's potency and can guide further optimization. acs.orgacademie-sciences.fropenpharmaceuticalsciencesjournal.com

The general workflow and purpose of MD simulations in the context of drug discovery for aminopyridine analogues are outlined below:

| Simulation Aspect | Purpose | Findings from Analogous Systems | Reference |

| System Stability | To confirm that the protein-ligand complex reaches equilibrium. | Root Mean Square Deviation (RMSD) values stabilize, typically below 3 Å. | openpharmaceuticalsciencesjournal.com |

| Binding Free Energy | To calculate the energy of binding (e.g., via MM/GBSA). | Correlates computational predictions with experimental outcomes like inhibitory activity. | nih.gov |

| Interaction Analysis | To observe the stability and dynamics of specific interactions over time. | Can reveal the stability of hydrogen bonds and identify key residue interactions. | acs.org |

| Conformational Changes | To understand the flexibility of the ligand and protein upon binding. | Can show how the absence of a single interaction increases the flexibility of the ligand. | acs.org |

Structure-Activity Relationship (SAR) Studies via Computational Modeling on Analogues and Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying a chemical structure and assessing the impact on biological activity, researchers can identify key molecular features required for potency and selectivity. Computational modeling plays a crucial role in rationalizing these relationships. For analogues of this compound, SAR studies have been pivotal in the development of kinase inhibitors.

For instance, the development of 2-aminopyridine-based inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease, involved extensive SAR. nih.gov A screening hit was optimized by modifying substituents on the aminopyridine core to improve potency and pharmacokinetic properties. nih.gov Similarly, SAR studies on aminopyrimidine derivatives as Tropomyosin receptor kinase (TRK) inhibitors for cancer treatment led to the identification of compounds with low nanomolar inhibitory concentrations. nih.gov These studies often explore how different functional groups at various positions on the pyridine or pyrimidine (B1678525) ring affect target engagement, cell permeability, and metabolic stability. nih.govresearchgate.net

A comprehensive SAR study on N-pyrimidyl/pyridyl-2-thiazolamine analogues revealed that the presence and position of nitrogen atoms in the pyridine ring were critical for activity. jst.go.jp Certain pyridine analogues showed a significant loss of activity, which was attributed to the absence of a nitrogen atom at the 3-position that was deemed essential for a key intramolecular interaction dictating the active conformation. jst.go.jp This highlights the sensitivity of biological activity to the precise arrangement of atoms within the core scaffold.

The table below summarizes SAR findings for various aminopyridine analogues, demonstrating the principles that would apply to derivatives of this compound.

| Compound Class | Target | Key SAR Findings | Reference |

| 2-Aminopyridine (B139424) Derivatives | LRRK2 | Optimization of substituents led to an in-vivo active lead molecule. | nih.gov |

| Aminopyrimidine Derivatives | TRKA | Modifications led to inhibitors with IC50 values in the low nanomolar range (e.g., 5.0 nM). | nih.gov |

| N-Pyridyl-2-thiazolamine Analogues | M3 mAChR | Nitrogen at the 3-position of the pyridine ring was crucial for activity. | jst.go.jp |

| Pyridine-based Ligands | CB2 Receptor | Systematic fluorination identified a derivative with optimal in vitro properties for PET imaging. | nih.gov |

At the heart of SAR is the analysis of interactions between a ligand and its binding site on a biological target, typically a protein. Hydrogen bonds are among the most critical interactions that determine binding affinity and specificity. Computational docking and MD simulations are used to visualize and analyze these interactions in detail.

For inhibitors targeting protein kinases, a common binding motif involves the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. nih.gov Aminopyridine scaffolds are well-suited to form these interactions. For example, a recent study on a novel MNK inhibitor containing an aminopyridine moiety showed through docking models that the compound forms five distinct hydrogen bonds within the MNK2 active site. acs.org Specifically, the analysis revealed:

The nitrogen atom on one pyridine ring and a nearby amide NH group formed hydrogen bonds with the backbone amino and carbonyl groups of Met162 in the hinge region. acs.org

An amine on a second ring formed a hydrogen bond with the carbonyl group of Leu90 . acs.org

An amide structure on another part of the molecule established hydrogen bonds with Lys113 and Asp226 . acs.org

These highly specific interactions anchor the inhibitor in the ATP-binding pocket. Beyond classical hydrogen bonds, weaker C-H···O hydrogen bonds are also recognized as ubiquitous and important for stabilizing inhibitor binding to the kinase hinge. nih.gov In many kinase-inhibitor complexes, an aromatic C-H group on the inhibitor donates a hydrogen bond to a backbone carbonyl group in the hinge, mimicking an interaction made by the natural ATP substrate. nih.gov

The table below details specific hydrogen bonding interactions observed for aminopyridine analogues in the active sites of protein kinases, which serve as a model for how this compound derivatives might bind.

| Target Kinase | Interacting Residues | Type of Interaction | Reference |

| MNK2 | Met162 (hinge) | Hydrogen bond with pyridine nitrogen and amide NH | acs.org |

| MNK2 | Leu90 | Hydrogen bond with amine group | acs.org |

| MNK2 | Lys113, Asp226 | Hydrogen bonds with amide group | acs.org |

| General Kinases | Hinge Region (gk+1, gk+3) | C-H···O hydrogen bond from inhibitor to backbone carbonyls | nih.gov |

| Protein Kinase A | Gly-rich loop, αC helix | Strengthening of H-bonds upon ligand binding | nih.gov |

Advanced Research Applications and Future Perspectives

Role in Novel Reaction Development and Methodologies

While direct studies detailing the use of 2-(Difluoromethyl)pyridin-3-amine as a catalyst or ligand in developing new reaction methodologies are not yet widely published, its structural motifs suggest significant potential. The pyridine (B92270) nitrogen and the exocyclic amine group offer potential coordination sites, making the molecule a candidate for use as a ligand in transition metal catalysis. The electronic properties of such a ligand would be heavily modulated by the strongly electron-withdrawing difluoromethyl group, which could, in turn, influence the reactivity and selectivity of a metallic catalytic center.

The development of novel synthetic methods often relies on the availability of unique starting materials to test and expand the scope of new transformations. For instance, new C-H activation or cross-coupling methodologies could be explored using this compound as a substrate to forge new carbon-carbon or carbon-heteroatom bonds, further functionalizing the pyridine core in ways that are difficult to achieve through classical methods.

Potential in Materials Science Research

The incorporation of fluorine into organic molecules is a well-established strategy in materials science for tuning properties such as thermal stability, hydrophobicity, and electronic characteristics. While specific research on integrating this compound into materials is limited, its structure holds promise for future applications.

The presence of the polar pyridine ring and the hydrogen-bonding-capable amine group, combined with the lipophilic difluoromethyl group, gives the molecule an amphiphilic character. This could potentially be exploited in the design of functional polymers or supramolecular assemblies. For example, it could be envisioned as a monomer unit in the synthesis of specialty polymers. A patent document has noted a connection between difluoromethyl-aminopyridine derivatives and polymers, suggesting prospective research in this area. patentamt.at The pyridine core is also a known component in organic electronic materials, and the introduction of a difluoromethyl group could modulate the electron-transport properties of resulting materials.

Emerging Applications as a Chemical Building Block in Agrochemistry and Pharmaceutical Research

The most significant and rapidly developing application of this compound is its use as a versatile chemical building block in the design and synthesis of bioactive molecules. The fluorinated pyridine scaffold is a "privileged" structure in medicinal chemistry and agrochemistry, meaning it is a recurring motif in successful drugs and pesticides.

In pharmaceutical research, the introduction of a difluoromethyl group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. A patent application has explicitly identified difluoromethyl-aminopyridines and difluoromethyl-aminopyrimidines as components in pharmaceutical compositions, underscoring their value in drug discovery. patentamt.at While specific drugs containing the this compound core are not yet on the market, the closely related analogue, 4-(difluoromethyl)pyridin-2-amine, has been identified as a crucial intermediate for the synthesis of potent lipid kinase inhibitors. This highlights the utility of the difluoromethyl aminopyridine scaffold in developing targeted therapies.

In agrochemistry, trifluoromethylpyridines are key components in numerous successful products. The principles underlying their utility are directly applicable to their difluoromethyl counterparts. These compounds serve as vital intermediates for a range of pesticides, including herbicides, insecticides, and fungicides.

| Sector | Application Area | Role of Fluorinated Pyridine Scaffold | Example Precursor/Analogue |

|---|---|---|---|

| Pharmaceuticals | Kinase Inhibitors | Enhances metabolic stability and target binding. | 4-(Difluoromethyl)pyridin-2-amine |

| Agrochemicals | Herbicides | Forms the core of active ingredients for weed control. | 2,3-Difluoro-5-(trifluoromethyl)pyridine |

| Agrochemicals | Insecticides/Fungicides | Acts as a key building block for various pest and disease control agents. | Trifluoromethylpyridine (general class) |

Challenges and Opportunities in Synthesis and Application Development

Despite its potential, the widespread use of this compound is hampered by challenges in its synthesis, which simultaneously create opportunities for innovation in chemical manufacturing.

These difficulties, however, present clear opportunities. The development of scalable, cost-effective, and safer synthetic routes is a major goal. Recent advances have focused on creating multi-step, one-pot procedures that start from cheaper materials and avoid problematic reagents. Such process chemistry innovations are crucial for making these valuable building blocks more accessible for both academic research and industrial-scale production. The opportunity lies in discovering novel strategies that are both efficient and environmentally benign.

| Area | Challenges | Opportunities |

|---|---|---|

| Synthesis | Low overall yields in multi-step sequences. | Development of high-yield, one-pot procedures. |

| Synthesis | Use of hazardous or expensive fluorinating agents (e.g., DAST). | Discovery of milder, safer, and more economical fluorination methods. |

| Synthesis | Limited availability and high cost of starting materials. | Designing novel synthetic pathways from inexpensive, readily available feedstocks. |

| Application | Limited commercial availability hindering broad research. | Scalable synthesis will unlock new applications in drug discovery, agrochemistry, and materials science. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(difluoromethyl)pyridin-3-amine, and how can purity be ensured?

- Methodology :

- Suzuki-Miyaura Coupling : React 3-nitro-2-(difluoromethyl)pyridine with arylboronic acids under palladium catalysis, followed by nitro-group reduction using hydrogenation (e.g., H₂/Pd-C in methanol) .

- Microwave-Assisted Synthesis : Utilize microwave irradiation to accelerate nucleophilic substitution reactions, such as halogen displacement with amines, improving reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended. Purity (>95%) is confirmed via HPLC and ¹H NMR .

Q. How is the structure of this compound characterized experimentally?

- Analytical Techniques :

- ¹H/¹³C NMR : Key signals include pyridine protons (δ 7.8–8.5 ppm) and NH₂ groups (δ 5.2–5.8 ppm, broad singlet). The difluoromethyl (-CF₂H) group shows a triplet near δ 4.8–5.2 ppm (J = 54 Hz) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 160.12 for C₆H₆F₂N₂) .

- X-ray Crystallography : Resolves spatial arrangement of the difluoromethyl group and amine orientation .

Q. What are the key physical and chemical properties of this compound?

- Physical Properties :

- Melting Point : 70–72°C (similar to 3-trifluoromethyl analogues) .

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<1 mg/mL). Log P (octanol/water) ≈ 1.8, indicating moderate lipophilicity .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of difluoromethyl groups into pyridine derivatives?

- Electrophilic Fluorination : Use diethylaminosulfur trifluoride (DAST) to convert carbonyl groups to -CF₂H. Requires strict anhydrous conditions to avoid side reactions .

- Radical Pathways : Employ photoredox catalysis with fluoroalkyl iodides (e.g., CF₂HI) to generate difluoromethyl radicals, which couple with pyridine intermediates .

- Challenges : Competing defluorination or over-fluorination may occur; optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (12–24 hrs) .

Q. How does the difluoromethyl group influence electronic and steric properties in pyridine-based inhibitors?

- Electronic Effects : The -CF₂H group is electron-withdrawing, reducing pyridine ring electron density (confirmed via DFT calculations). This enhances binding to electron-rich enzyme pockets (e.g., COX-2 active site) .

- Steric Impact : The difluoromethyl group’s van der Waals volume (~33 ų) is smaller than trifluoromethyl (-CF₃, ~42 ų), reducing steric hindrance in tight binding sites .

- Metabolic Stability : Fluorine substitution slows oxidative metabolism (e.g., cytochrome P450), improving pharmacokinetic profiles in preclinical models .

Q. What role does this compound play in developing enzyme inhibitors?

- Case Study : In Complex II inhibitors (succinate dehydrogenase), the compound’s pyridine core coordinates with flavin adenine dinucleotide (FAD), while the difluoromethyl group enhances hydrophobic interactions with adjacent residues (e.g., Tyr-135 in Botrytis cinerea) .

- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups at the 2-position show 10–100x higher potency against fungal pathogens compared to unsubstituted analogues .

- In Silico Design : Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) for kinase targets like JAK2, guiding lead optimization .

Data Contradictions and Resolutions

- Synthesis Yield Discrepancies : Hydrogenation of nitro precursors may yield >100% (e.g., 105% in ), likely due to residual solvent. Validate via elemental analysis.

- Solubility Predictions vs. Experimental Data : Computational Log S values (e.g., -2.1) may underestimate experimental solubility in DMSO. Pre-screen solvents using shake-flask assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.